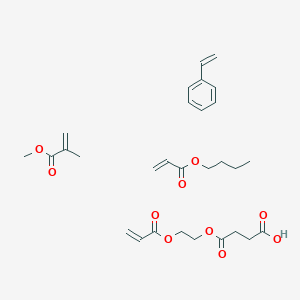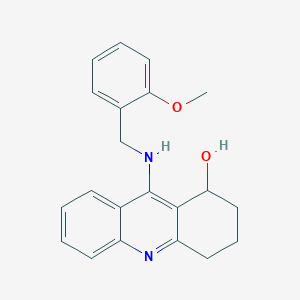
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol
Vue d'ensemble
Description
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol, also known as THA, is a synthetic compound that has been studied extensively for its potential therapeutic applications. This molecule has a unique structure that allows it to interact with various biological targets, making it a promising candidate for drug development.
Mécanisme D'action
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol's mechanism of action is not fully understood, but it is believed to interact with various biological targets, including acetylcholinesterase, monoamine oxidase, and histone deacetylases. These interactions can lead to changes in gene expression, neurotransmitter levels, and other biological processes.
Effets Biochimiques Et Physiologiques
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to have various biochemical and physiological effects, including the inhibition of acetylcholinesterase, the induction of apoptosis, and the modulation of neurotransmitter levels. These effects can lead to improvements in cognitive function, neuroprotection, and anti-tumor activity.
Avantages Et Limitations Des Expériences En Laboratoire
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has several advantages for lab experiments, including its ability to interact with multiple biological targets, its synthetic availability, and its potential for therapeutic applications. However, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol also has limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Orientations Futures
There are several future directions for 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol research, including the development of more potent and selective analogs, the investigation of its potential therapeutic applications in other diseases, and the exploration of its mechanism of action. Additionally, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol's potential as a diagnostic tool for Alzheimer's disease and other neurodegenerative diseases should be further explored. Overall, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol is a promising compound that has the potential to make significant contributions to the field of drug development and disease treatment.
Applications De Recherche Scientifique
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been extensively studied for its potential therapeutic applications in various diseases, including Alzheimer's disease, Parkinson's disease, and cancer. In Alzheimer's disease, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to inhibit the formation of beta-amyloid plaques, which are a hallmark of the disease. In Parkinson's disease, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to protect dopaminergic neurons from oxidative stress. In cancer, 1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol has been shown to induce apoptosis in cancer cells and inhibit tumor growth.
Propriétés
Numéro CAS |
104628-26-4 |
|---|---|
Nom du produit |
1,2,3,4-Tetrahydro-9-(((2-methoxyphenyl)methyl)amino)-1-acridinol |
Formule moléculaire |
C21H22N2O2 |
Poids moléculaire |
334.4 g/mol |
Nom IUPAC |
9-[(2-methoxyphenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
InChI |
InChI=1S/C21H22N2O2/c1-25-19-12-5-2-7-14(19)13-22-21-15-8-3-4-9-16(15)23-17-10-6-11-18(24)20(17)21/h2-5,7-9,12,18,24H,6,10-11,13H2,1H3,(H,22,23) |
Clé InChI |
LLZPXWNSZOEXRM-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O |
SMILES canonique |
COC1=CC=CC=C1CNC2=C3C(CCCC3=NC4=CC=CC=C42)O |
Synonymes |
9-[(2-methoxyphenyl)methylamino]-1,2,3,4-tetrahydroacridin-1-ol |
Origine du produit |
United States |
Synthesis routes and methods
Procedure details








Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

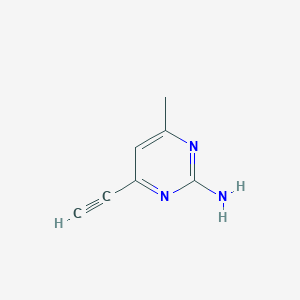
![methyl (NE)-N-[(cyanoamino)-methylsulfanylmethylidene]carbamate](/img/structure/B25470.png)
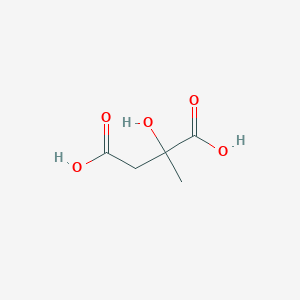
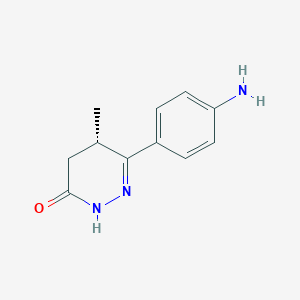
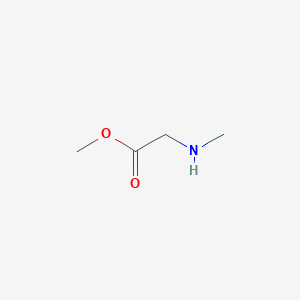
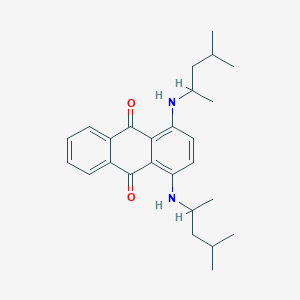
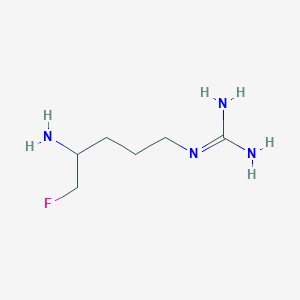
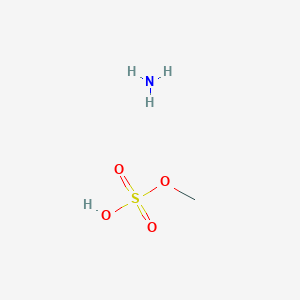
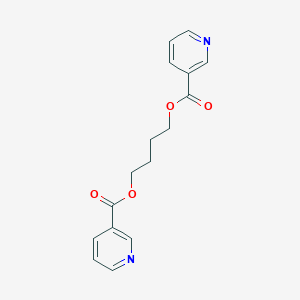



![4-[(4E)-4-(indol-1-ylmethylidene)-2-methyl-5-oxoimidazol-1-yl]benzoic acid](/img/structure/B25501.png)
